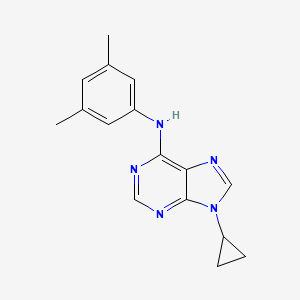

9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine

Description

Properties

IUPAC Name |

9-cyclopropyl-N-(3,5-dimethylphenyl)purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5/c1-10-5-11(2)7-12(6-10)20-15-14-16(18-8-17-15)21(9-19-14)13-3-4-13/h5-9,13H,3-4H2,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMHBNFSBMKZIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Purine Ring: Starting from simple precursors like formamide and glycine, the purine ring can be constructed through a series of condensation and cyclization reactions.

Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagent.

Substitution with 3,5-Dimethylphenyl Group: This step might involve a nucleophilic aromatic substitution reaction where the purine ring is functionalized with the 3,5-dimethylphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or phenyl groups.

Reduction: Reduction reactions could target the purine ring or the substituent groups.

Substitution: Various substitution reactions can occur, especially on the aromatic ring or the purine nitrogen atoms.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic ring or purine core.

Scientific Research Applications

Chemistry

In chemistry, 9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its interactions with nucleic acids or proteins

Medicine

Medically, compounds with purine structures are often explored for their therapeutic potential. This compound could be investigated for its activity against various diseases, including cancer, viral infections, and metabolic disorders.

Industry

In industry, the compound might find applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine would depend on its specific biological target. Generally, purine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The cyclopropyl and dimethylphenyl groups might enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Purin-6-Amine Derivatives

*Calculated using PubChem’s molecular formula (C₁₆H₁₇N₅).

Key Observations:

9-Substituent Effects :

- Cyclopropyl : Provides a compact, rigid structure that may reduce metabolic degradation compared to ethyl or isopropyl groups .

- Ethyl/Isopropyl : Bulkier groups may enhance lipophilicity but increase susceptibility to oxidative metabolism .

N-Aryl Substituent Effects :

- 3,5-Dimethylphenyl : Electron-donating methyl groups enhance lipophilicity and may favor π-π stacking interactions in hydrophobic binding pockets. However, this contrasts with electron-withdrawing substituents (e.g., 3,5-difluorophenyl), which improve potency in photosynthesis-inhibiting carboxamides .

- Halogenated Aryl Groups (e.g., 3-chlorophenyl): Commonly used to modulate electronic properties and enhance binding affinity in enzyme inhibitors .

Biological Activity :

- Compounds with 3,5-difluorophenyl or 3,5-dimethylphenyl groups exhibit significant activity in photosynthesis inhibition (IC50 ~10 µM), suggesting substituent position and electronic effects are critical .

- The target compound’s lack of electron-withdrawing groups may limit its utility in applications requiring strong electrophilic interactions.

Crystallographic and Physicochemical Properties

- Crystal Packing : Meta-substituted aryl groups (e.g., 3,5-dimethylphenyl) induce anisotropic molecular packing, as seen in poly(arylene ether sulfone) polymers .

- Hydrogen Bonding : Purin-6-amines exhibit NH stretching vibrations at 3300–3150 cm⁻¹, consistent with intermolecular hydrogen bonding in the solid state .

Biological Activity

9-Cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine is a synthetic compound belonging to the purine class, characterized by its unique cyclopropyl and dimethylphenyl substituents. This compound has garnered attention in biological research due to its potential therapeutic applications, particularly in oncology and virology.

Chemical Structure and Properties

The molecular formula of 9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine is , with a molecular weight of approximately 279.34 g/mol. Its structural features are significant for its biological activity, as the cyclopropyl group may enhance binding affinity to biological targets.

Structural Information

- Molecular Formula :

- Molecular Weight : 279.34 g/mol

- CAS Number : 2640947-39-1

The biological activity of this compound is primarily attributed to its interaction with nucleic acids and proteins. Purine derivatives often modulate enzyme activity, receptor interactions, and nucleic acid binding, which can lead to various biological responses. Specifically, the cyclopropyl and dimethylphenyl groups may enhance selectivity and potency against specific targets.

Anticancer Properties

Research indicates that purine derivatives can exhibit anticancer properties by inhibiting DNA synthesis and inducing apoptosis in cancer cells. Studies have shown that compounds similar to 9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine can effectively target cancer cell lines, leading to reduced proliferation rates.

Antiviral Effects

Preliminary studies suggest that this compound may also possess antiviral properties. Its structure allows it to interfere with viral replication mechanisms, making it a candidate for further investigation in antiviral drug development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine, a comparison with other purine derivatives is essential.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Adenine | Adenine Structure | Naturally occurring; essential for DNA/RNA synthesis |

| Caffeine | Caffeine Structure | Stimulant; affects central nervous system |

| Allopurinol | Allopurinol Structure | Used in gout treatment; inhibits xanthine oxidase |

Case Studies

- Anticancer Activity : A study demonstrated that a related purine derivative inhibited cell growth in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.

- Antiviral Screening : Another investigation found that a structurally similar compound displayed significant antiviral activity against herpes simplex virus type 1 (HSV-1), suggesting potential for further exploration in antiviral therapies.

Q & A

Q. How are enantiomeric impurities managed if the cyclopropyl group introduces chirality?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers. Asymmetric synthesis using chiral catalysts (e.g., Rhodium-BINAP complexes) ensures stereocontrol during cyclopropane formation. Circular Dichroism (CD) spectroscopy confirms absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.